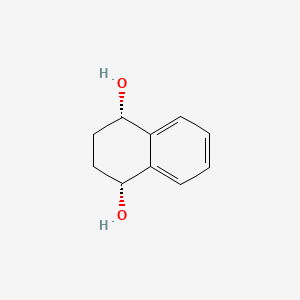
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydronaphthalene core with hydroxyl groups at the 1 and 4 positions, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1,4-naphthoquinone using sodium borohydride in methanol can yield the desired diol . Another method includes the catalytic hydrogenation of 1,4-dihydroxynaphthalene under specific conditions .
Industrial Production Methods
Industrial production of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and materials science .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol undergoes several types of chemical reactions, including:
Reduction: Further reduction of the diol can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated tetrahydronaphthalene compounds.
Aplicaciones Científicas De Investigación
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the tetrahydronaphthalene core.
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol is unique due to its combination of a tetrahydronaphthalene core and hydroxyl groups, providing a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Propiedades
IUPAC Name |
(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMTZXWNUAYHT-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














